molecular formula C13H11NO B11950389 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- CAS No. 71906-50-8

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy-

Cat. No.: B11950389
CAS No.: 71906-50-8
M. Wt: 197.23 g/mol
InChI Key: MOCHAKQBQWCEQE-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.2325 This compound is a derivative of methanonaphthalene, characterized by the presence of a methoxy group and a carbonitrile group

Preparation Methods

The synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- typically involves the following steps:

Chemical Reactions Analysis

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The methoxy and carbonitrile groups can participate in substitution reactions, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Potential medicinal applications could include the development of new pharmaceuticals, although further research is needed to explore this potential.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- involves its interaction with molecular targets and pathways, although specific details are not well-documented. The compound’s effects are likely mediated through its chemical reactivity and ability to participate in various organic reactions.

Comparison with Similar Compounds

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- can be compared with other similar compounds, such as:

Properties

CAS No.

71906-50-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile

InChI

InChI=1S/C13H11NO/c1-15-12-4-2-3-10-11-6-8(13(10)12)5-9(11)7-14/h2-5,8,11H,6H2,1H3

InChI Key

MOCHAKQBQWCEQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3CC2C(=C3)C#N

Origin of Product

United States

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